REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1>C(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
998 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Cl)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
697 mg
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for further 24 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture is filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |